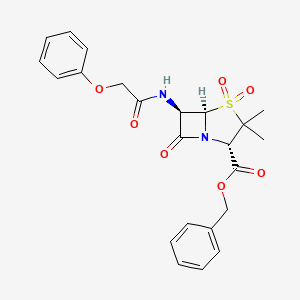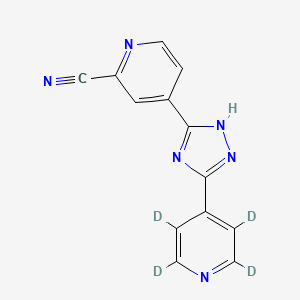
Topiroxostat-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topiroxostat-d4: is a deuterium-labeled derivative of Topiroxostat, a potent and orally active xanthine oxidoreductase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Topiroxostat. The deuterium labeling helps in tracing the compound during various biochemical processes without altering its biological activity significantly .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Topiroxostat-d4 involves the incorporation of deuterium atoms into the molecular structure of Topiroxostat. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process may involve the use of deuterated solvents and catalysts to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions: Topiroxostat-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: Topiroxostat-d4 is used as a tracer in chemical reactions to study the reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound without altering its chemical properties.
Biology: In biological research, this compound is used to study the metabolic pathways and pharmacokinetics of Topiroxostat. It helps in understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
Medicine: this compound is used in preclinical studies to evaluate the efficacy and safety of Topiroxostat. It helps in understanding the drug’s interaction with various biological targets and its potential therapeutic effects.
Industry: In the pharmaceutical industry, this compound is used in the development and optimization of Topiroxostat formulations. It helps in ensuring the consistency and quality of the final product .
Mécanisme D'action
Topiroxostat-d4 exerts its effects by inhibiting xanthine oxidoreductase, an enzyme involved in purine metabolism. This inhibition reduces the production of uric acid, which is beneficial in the treatment of hyperuricemia and gout. The deuterium labeling does not significantly alter the mechanism of action but allows for detailed study of the compound’s pharmacokinetics and metabolism .
Comparaison Avec Des Composés Similaires
Allopurinol: Another xanthine oxidase inhibitor used in the treatment of hyperuricemia and gout.
Febuxostat: A non-purine xanthine oxidase inhibitor with a similar mechanism of action.
Uniqueness: Topiroxostat-d4 is unique due to its deuterium labeling, which allows for precise tracking and study of the compound in various biochemical processes. This makes it a valuable tool in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Propriétés
Formule moléculaire |
C13H8N6 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
4-[3-(2,3,5,6-tetradeuteriopyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H8N6/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9/h1-7H,(H,17,18,19)/i1D,2D,4D,5D |
Clé InChI |
UBVZQGOVTLIHLH-GYABSUSNSA-N |
SMILES isomérique |
[2H]C1=C(N=C(C(=C1C2=NNC(=N2)C3=CC(=NC=C3)C#N)[2H])[2H])[2H] |
SMILES canonique |
C1=CN=CC=C1C2=NNC(=N2)C3=CC(=NC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
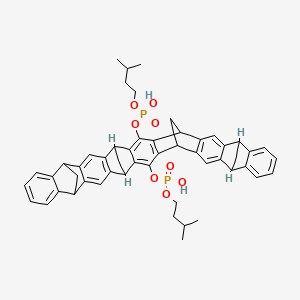

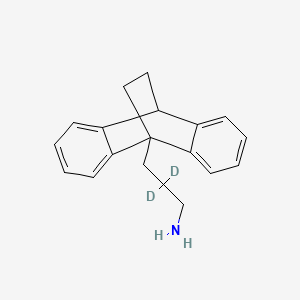
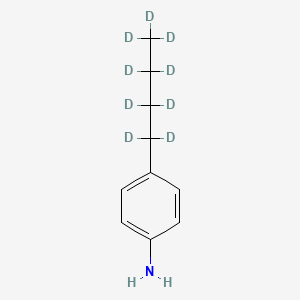
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
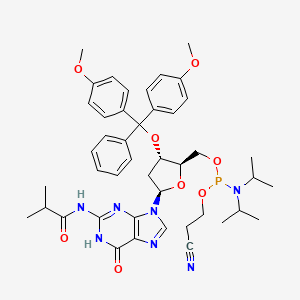

![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
